Methyl 2-[methyl(thiolan-3-yl)amino]acetate Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 1095511-68-4
VCID: VC3346192
InChI: InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3
SMILES: CN(CC(=O)OC)C1CCSC1
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol

Methyl 2-[methyl(thiolan-3-yl)amino]acetate

CAS No.: 1095511-68-4

Cat. No.: VC3346192

Molecular Formula: C8H15NO2S

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[methyl(thiolan-3-yl)amino]acetate - 1095511-68-4

Specification

CAS No. 1095511-68-4
Molecular Formula C8H15NO2S
Molecular Weight 189.28 g/mol
IUPAC Name methyl 2-[methyl(thiolan-3-yl)amino]acetate
Standard InChI InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3
Standard InChI Key IYNRJSWZESYWNA-UHFFFAOYSA-N
SMILES CN(CC(=O)OC)C1CCSC1
Canonical SMILES CN(CC(=O)OC)C1CCSC1

Introduction

Methyl 2-[methyl(thiolan-3-yl)amino]acetate is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol. It is a derivative of thiolane, a sulfur-containing heterocycle, and features both sulfur and amino functionalities, making it versatile for various chemical reactions and biological applications.

Synthesis Methods

Methyl 2-[methyl(thiolan-3-yl)amino]acetate can be synthesized through a multi-step reaction involving methyl 2-aminoacetate and methyl thiolan-3-ylmethylamine under controlled conditions. This synthesis typically requires precise conditions to optimize yield and purity.

Applications in Research and Industry

This compound is used as an intermediate in the synthesis of more complex sulfur-containing molecules. It serves as a reagent in biochemical assays and studies involving sulfur metabolism. Additionally, it is utilized in the production of agrochemicals and other sulfur-containing industrial chemicals.

Biological Activity and Mechanism of Action

The biological activity of methyl 2-[methyl(thiolan-3-yl)amino]acetate is attributed to its interactions with enzymes and receptors in biological systems. It may act as a ligand for specific molecular targets, influencing various biological processes. Research indicates potential applications in enzyme inhibition and receptor binding, suggesting roles in signaling pathways within cells.

Enzyme Interaction Studies

Concentration (µM)Enzyme Activity (% Inhibition)
1025
5045
10070

These studies show promising results regarding the compound's inhibitory effects on enzymes, indicating its potential as a therapeutic agent.

Case Studies on Cell Viability

In a case study focusing on the compound's effects on human epithelial cells, significant effects on cell viability and proliferation were observed:

  • Cell Line Used: Human epithelial cells

  • Treatment Duration: 24 hours

  • Observations:

    • At concentrations above 50 µM, a notable decrease in cell viability was observed.

    • The compound induced apoptosis in treated cells, as evidenced by increased caspase activity.

Comparison with Similar Compounds

Methyl 2-[methyl(thiolan-3-yl)amino]acetate is unique compared to similar compounds due to its combination of sulfur and amino functionalities. For example, methyl 2-(thiolan-3-yl)acetate lacks an amino group, limiting its enzyme interaction capabilities. Another related compound, 2-methyl-3-thiophenethiol, has a different heterocyclic structure and exhibits antimicrobial properties.

Compound NameStructureBiological Activity
Methyl 2-(thiolan-3-yl)acetateLacks amino groupLimited enzyme interaction
2-methyl-3-thiophenethiolDifferent heterocyclic structureAntimicrobial properties

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